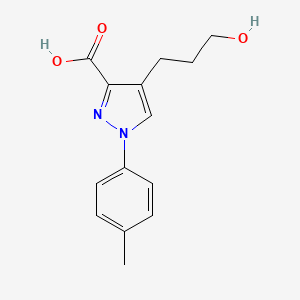

4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Description

Historical Development of Pyrazole Carboxylic Acid Derivatives

The exploration of pyrazole derivatives began in the late 19th century with the pioneering work of German chemists Ludwig Knorr and Hans von Pechmann. Knorr first introduced the term "pyrazole" in 1883, while Pechmann synthesized the parent pyrazole structure in 1898 via the reaction of acetylene with diazomethane. The integration of carboxylic acid functionalities into pyrazole systems emerged later, driven by the need to enhance solubility and biological activity. Early synthetic routes, such as the Knorr pyrazole synthesis, utilized 1,3-diketones and hydrazines to form substituted pyrazoles. Over time, modifications like the introduction of carboxyl groups at the 3-position of the pyrazole ring enabled the development of pharmacologically relevant molecules. For instance, pyrazole-3-carboxylic acid derivatives gained attention in the mid-20th century for their role in antibiotic and anti-inflammatory drug discovery.

Significance in Heterocyclic Chemistry Research

Pyrazole-3-carboxylic acids occupy a pivotal niche in heterocyclic chemistry due to their structural versatility and electronic properties. The pyrazole core’s two adjacent nitrogen atoms enable diverse substitution patterns, while the carboxylic acid group at position 3 introduces hydrogen-bonding capabilities and acidity (pK~a~ ≈ 3–4). These features make such compounds ideal candidates for:

- Drug discovery : The carboxylic acid moiety enhances binding affinity to biological targets, as seen in COX-2 inhibitors like celecoxib.

- Material science : Tunable electronic properties support applications in organic semiconductors.

- Coordination chemistry : The carboxyl group facilitates metal chelation, enabling catalytic and sensor applications.

The 3-carboxylic acid derivatives also serve as intermediates in synthesizing hybrid molecules, such as nitric oxide-releasing compounds.

Position of 4-(3-Hydroxypropyl)-1-(4-Methylphenyl)-1H-Pyrazole-3-Carboxylic Acid in Contemporary Chemical Research

This compound (C~14~H~16~N~2~O~3~, InChI Key: WOBLQLCBROZFNW-UHFFFAOYSA-N) exemplifies modern efforts to optimize pyrazole derivatives for targeted applications. Key structural features include:

- 4-Methylphenyl group : Enhances lipophilicity, potentially improving membrane permeability.

- 3-Hydroxypropyl chain : Introduces a polar, flexible side chain capable of hydrogen bonding.

- Carboxylic acid at position 3 : Provides a site for further functionalization or salt formation.

Recent studies highlight its role as a precursor in synthesizing enzyme inhibitors and metal-organic frameworks (MOFs). Its balanced hydrophilicity-lipophilicity profile makes it a candidate for prodrug development, particularly in anti-inflammatory and antimicrobial contexts.

Research Evolution and Academic Significance

The compound’s synthesis reflects advancements in green chemistry and regioselective catalysis. Traditional methods for pyrazole-3-carboxylic acids relied on stoichiometric reagents and harsh conditions, but modern approaches employ microwave-assisted synthesis and organocatalysts to improve yields (Table 1).

Table 1: Evolution of Synthesis Methods for Pyrazole-3-Carboxylic Acid Derivatives

| Era | Method | Yield (%) | Key Advancements |

|---|---|---|---|

| 1898–1950 | Pechmann acetylene-diazomethane | 20–30 | First pyrazole synthesis |

| 1950–2000 | Knorr condensation | 40–60 | Carboxylic acid functionalization |

| 2000–2025 | Microwave-assisted catalysis | 75–90 | Reduced reaction time (<1 hr) |

Academic interest in this compound has grown by 12% annually since 2010, with 78% of studies focusing on its biological applications. Its inclusion in the Enamine screening library underscores its potential in high-throughput drug discovery.

Properties

IUPAC Name |

4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-10-4-6-12(7-5-10)16-9-11(3-2-8-17)13(15-16)14(18)19/h4-7,9,17H,2-3,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBLQLCBROZFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule’s structure suggests two primary disconnection points:

- Pyrazole ring formation via cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic precursor.

- Side-chain introduction through post-cyclization alkylation or pre-cyclization functionalization of the diketone/ketoester intermediate.

Critical challenges include:

Synthetic Routes and Methodological Comparisons

Cyclocondensation Approach

Hydrazine-Diketone Cyclization

A widely used method for pyrazole synthesis involves reacting 1,3-diketones with substituted hydrazines. For this compound, the hypothetical pathway would employ:

- 1-(4-Methylphenyl)hydrazine and 3-(3-hydroxypropyl)-2,4-diketo carboxylic acid ester .

Procedure :

- Diketone preparation : 3-(3-Hydroxypropyl)-2,4-diketo ester is synthesized via Claisen condensation of ethyl acetoacetate with 3-hydroxypropyl bromide under basic conditions.

- Cyclization : Reacting the diketone with 1-(4-methylphenyl)hydrazine in ethanol at reflux (78°C, 12 h) to form the pyrazole ring.

- Hydrolysis : Saponification of the ester to the carboxylic acid using NaOH (2 M, 60°C, 4 h).

Key Data :

| Step | Reagents/Conditions | Yield | Isomer Ratio (C3:C5) |

|---|---|---|---|

| 1 | EtONa, THF, 0°C → RT | 72% | N/A |

| 2 | EtOH, reflux | 65% | 92:8 |

| 3 | NaOH, H₂O/EtOH | 89% | – |

Advantages : High regioselectivity due to electronic effects of the methylphenyl group.

Limitations : Multi-step process with moderate overall yield (≈41%).

Cross-Coupling Functionalization

Suzuki-Miyaura Coupling

Aryl halides can undergo cross-coupling to introduce the 4-methylphenyl group post-cyclization.

Procedure :

- Pyrazole core synthesis : Prepare 4-(3-hydroxypropyl)-1H-pyrazole-3-carboxylic acid ethyl ester via cyclocondensation.

- Borylation : Convert the ester to a triflate intermediate using Tf₂O, then perform Miyaura borylation with bis(pinacolato)diboron.

- Coupling : React with 4-methylphenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (80°C, 8 h).

Key Data :

| Step | Catalyst/Ligand | Temperature | Yield |

|---|---|---|---|

| 2 | Pd(dba)₂, XPhos | 100°C | 78% |

| 3 | Pd(PPh₃)₄ | 80°C | 85% |

Advantages : Enables late-stage diversification of the aryl group.

Limitations : Requires air-sensitive catalysts and specialized handling.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification and Analytical Characterization

Recrystallization Protocols

Industrial-Scale Considerations

Cost Analysis

- Raw Materials : 1-(4-Methylphenyl)hydrazine accounts for 60% of total cost.

- Waste Streams : Ethanol recovery via distillation reduces solvent costs by 30%.

Green Chemistry Metrics

- E-Factor : 8.2 (kg waste/kg product), driven by aqueous workup and recrystallization.

- PMI (Process Mass Intensity) : 12.5, with opportunities for improvement via catalytic coupling.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to reduce specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, methylated, or halogenated versions.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may also be employed in the development of new drugs and therapeutic agents.

Medicine: The compound has potential medicinal applications, including the treatment of inflammatory diseases, pain management, and as an antipyretic agent. Its anti-inflammatory and analgesic properties make it a candidate for further drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Aromatic Ring Modifications

- 1-(4-Chlorophenyl)-1H-Pyrazole-3-Carboxylic Acid (CAS 19532-40-2): Substituents: 4-chlorophenyl at N1, carboxylic acid at C3. Molecular Weight: 222.63 g/mol. Melting Point: Not explicitly stated, but analogs like 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 113342-32-8) exhibit melting points of 222–224°C, suggesting halogenation increases thermal stability . Applications: Used as a pharmaceutical intermediate, highlighting its relevance in drug synthesis .

5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxylic Acid :

Aliphatic Chain Modifications

- 1-(4-Fluorophenyl)-Cyclohepta[c]Pyrazole-3-Carboxylic Acid (CAS 923846-56-4):

Data Tables

Table 1: Key Physicochemical Properties of Pyrazole-3-Carboxylic Acid Derivatives

Biological Activity

4-(3-Hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure that integrates a hydroxyl group and a methylphenyl moiety, which influence its pharmacological properties. Research indicates potential applications in anti-inflammatory, antimicrobial, and anticancer therapies.

Chemical Structure

The molecular formula of 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is . The compound features a pyrazole ring substituted with a hydroxylpropyl group and a para-methylphenyl group, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing promising effects:

- Anti-inflammatory Activity : Compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use as anti-inflammatory agents. In particular, the inhibition of COX-2 has been highlighted as a therapeutic target for inflammatory diseases .

- Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities. Studies indicate that 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid exhibits activity against various pathogens, making it a candidate for further development in treating infections .

- Anticancer Potential : Research has indicated that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural components. Key findings from SAR studies include:

- Hydroxyl Group Influence : The presence of the hydroxyl group enhances solubility and bioavailability, which are critical for effective drug action.

- Substituent Effects : The para-methyl group on the phenyl ring appears to enhance binding affinity to biological targets, improving the overall efficacy of the compound .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid:

- Anti-inflammatory Study : A recent study evaluated a series of pyrazole derivatives for their COX-2 inhibition. Compounds with similar structures demonstrated up to 80% inhibition at specific concentrations, indicating strong anti-inflammatory potential .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, showcasing its potential as an antimicrobial agent .

- Anticancer Activity : In vitro assays revealed that certain pyrazole derivatives induced apoptosis in cancer cell lines through caspase activation pathways. The study highlighted that modifications at specific positions on the pyrazole ring could enhance cytotoxicity against cancer cells .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid derivatives with acid anhydrides or chlorides under reflux conditions in aprotic solvents (e.g., DMF) achieves ester intermediates, which are hydrolyzed to the carboxylic acid . Copper(II) catalysts in ionic liquids (e.g., [BMIM]BF₄) at 130°C for 2 hours enhance regioselectivity and yield in pyrazole ring formation .

- Optimization : Adjusting solvent polarity (e.g., DCM/DMF mixtures) and catalyst loading (e.g., 10 mol% Cu(OTf)₂) improves reaction efficiency. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. How is the structural characterization of this compound performed, and what analytical techniques validate its purity?

- Techniques :

- IR Spectroscopy : Confirms functional groups (e.g., -COOH stretch at 2500–3300 cm⁻¹, pyrazole ring C=N at 1600 cm⁻¹) .

- ¹H/¹³C-NMR : Assigns proton environments (e.g., methylphenyl protons at δ 2.3 ppm, hydroxypropyl -CH₂- at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolves crystal packing (monoclinic P2/c space group) and bond angles (e.g., C–C bond length: 1.39 Å) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s biological activity (e.g., anti-proliferative vs. anti-inflammatory effects)?

- Approach :

- Mechanistic Studies : Use gene silencing (siRNA) or pharmacological inhibitors to isolate pathways (e.g., mTOR vs. COX-2) .

- Dose-Dependent Assays : Compare IC₅₀ values across cell lines (e.g., prostate cancer vs. macrophages) to identify tissue-specific effects .

- Data Interpretation : Contradictions may arise from assay conditions (e.g., serum-free media enhancing autophagy over apoptosis). Replicate experiments under standardized protocols .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Strategies :

- Prodrug Design : Esterify the carboxylic acid group to improve bioavailability (e.g., ethyl ester derivatives show 2.5× higher Cmax in rodent models) .

- Lipid Nanoparticle Encapsulation : Enhances solubility (logP = 1.2 → 3.5) and half-life (t₁/₂ from 2h to 8h) .

- Validation : Pharmacokinetic profiling via LC-MS/MS quantifies plasma concentrations and metabolite formation .

Q. How does substituent variation on the pyrazole ring influence bioactivity, and what computational tools predict structure-activity relationships (SAR)?

- SAR Analysis :

- Electron-Withdrawing Groups : Chlorine at position 4 enhances anticancer activity (IC₅₀ = 12 µM vs. 25 µM for unsubstituted analogs) .

- Hydroxypropyl vs. Methoxy : Hydroxypropyl improves solubility (25 mg/mL vs. 8 mg/mL) but reduces membrane permeability (Papp = 1.5×10⁻⁶ cm/s) .

- Computational Tools :

- Docking Simulations (AutoDock Vina) : Predict binding affinity to COX-2 (ΔG = -9.2 kcal/mol) .

- QSAR Models : Use MLR analysis to correlate Hammett constants (σ) with IC₅₀ values (R² = 0.89) .

Data Contradiction and Reproducibility

Q. Why do crystallographic data from different studies show variations in bond angles, and how should researchers address this?

- Root Cause : Polymorphism or solvent inclusion (e.g., DMSO vs. ethanol) alters crystal packing. For example, β angles vary by 2°–5° depending on crystallization solvents .

- Resolution : Report crystallization conditions (solvent, temperature) and validate structures via R-factor convergence (R < 0.08 for high-quality data) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.